molecular formula C14H21N3O B2690084 N-(2-ethylphenyl)-2-piperazin-1-ylacetamide CAS No. 851814-16-9

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide

Cat. No.: B2690084
CAS No.: 851814-16-9
M. Wt: 247.342
InChI Key: UPAZJBWZWGMLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound consists of a piperazine ring attached to an acetamide group, which is further substituted with a 2-ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 2-ethylphenylamine with bromoacetyl bromide to form 2-bromo-N-(2-ethylphenyl)acetamide. This intermediate is then reacted with piperazine in a polar aprotic solvent such as dimethylformamide to yield the final product . The reaction conditions usually involve maintaining the temperature at around 80-100°C and using a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the acetamide group to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2-ethylphenyl)-2-piperazin-1-ylamine.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-12-5-3-4-6-13(12)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZJBWZWGMLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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